(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate
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Overview
Description
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the thiophene group. The piperidine ring is then synthesized and attached to the oxazole-thiophene moiety. The final step involves the esterification of the piperidine carboxylate with the prop-2-ynyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would yield oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with proteins and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the prop-2-ynyl group can facilitate its penetration into cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is a benzotriazole-based UV absorber used in the photostabilization of industrial materials.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative used as a UV light filter in cosmetics and sunscreens.
Uniqueness
What sets (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the thiophene, oxazole, and piperidine rings in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 1-prop-2-ynylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-7-19-8-5-13(6-9-19)17(20)21-12-14-11-18-16(22-14)15-4-3-10-23-15/h1,3-4,10-11,13H,5-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVOOSAFLSRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)OCC2=CN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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